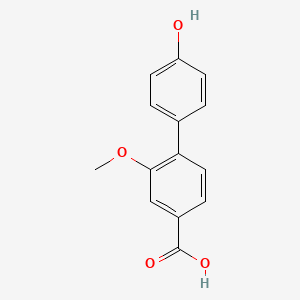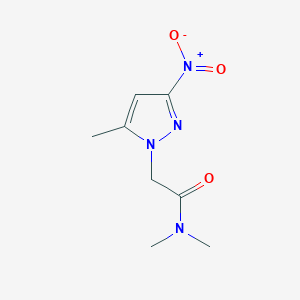
4-(4-Hydroxyphenyl)-3-methoxybenzoic acid
Descripción general
Descripción
4-Hydroxyphenylacetic acid is a chemical compound found in olive oil and beer . It is an intermediate used in the synthesis of various compounds .
Synthesis Analysis
4-Hydroxyphenylacetic acid can be obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine . In industry, it is used to synthesize atenolol, 3,4-dihydroxyphenylacetic acid, and coclaurine .Molecular Structure Analysis
The molecular formula of 4-Hydroxyphenylacetic acid is C8H8O3 . It is an aromatic compound containing an OH (hydroxyl) functional group .Chemical Reactions Analysis
Phenolic acids typically undergo bioconjugation during phase II of biotransformation, forming sulfates, along with other conjugates . The sulfation of phenolic acids can be synthesized by two approaches: chemoenzymatically by 3′-phosphoadenosine-5′-phosphosulfate (PAPS)-dependent sulfotransferases or PAPS-independent aryl sulfotransferases .Physical And Chemical Properties Analysis
4-Hydroxyphenylacetic acid is a beige powder with a melting point of 150 °C (302 °F; 423 K) . It is slightly soluble in water .Aplicaciones Científicas De Investigación
Antioxidant Activity and Analytical Methods
4-(4-Hydroxyphenyl)-3-methoxybenzoic acid, due to its structural characteristics, has been implicated in studies focusing on antioxidant properties and analytical methods for determining such activity. A comprehensive review by Munteanu and Apetrei (2021) highlights various assays used to determine antioxidant activity, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and the Folin–Ciocalteu test. These methods, based on chemical reactions and spectrophotometry, assess the capacity of antioxidants to engage in hydrogen atom transfer or electron transfer reactions, which are fundamental to understanding the antioxidant potential of compounds including 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid. This compound, by virtue of its structural components, may participate in these assays, thus contributing to its evaluation as a potent antioxidant in various matrices (Munteanu & Apetrei, 2021).
Pharmacological Activities
Gallic acid (3,4,5-trihydroxybenzoic acid), structurally related to 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid, has been extensively studied for its anti-inflammatory properties. Research indicates that Gallic acid exerts its effects through modulation of MAPK and NF-κB signaling pathways, highlighting a potential pathway through which 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid might also exert similar pharmacological activities. These include the reduction of inflammatory cytokines, chemokines, adhesion molecules, and cell infiltration, presenting a promising candidate for the treatment of inflammation-related diseases (Bai et al., 2020).
Industrial Applications
Vanillic acid, a derivative of 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid, has garnered attention for its versatile applications in cosmetics, fruit, flavorings, cigarettes, alcohols, drinks, and polymers due to its antioxidant, anti-inflammatory, and neuroprotective properties. The synthesis and pharmacological effects of vanillic acid have been extensively reviewed, suggesting its potential use in various industries and highlighting the broader applicability of compounds structurally related to 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid (Ingole et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid is the 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme that plays a significant role in the catabolism of tyrosine in animals and operates in the cascade of photosynthesis in plants .
Mode of Action
The compound interacts with its target, HPPD, through a series of complex biochemical reactionsResearch suggests that π–π* stacking interactions may be important .
Biochemical Pathways
The compound is likely involved in the shikimate and phenylpropanoid pathways , which are crucial for understanding the biosynthesis of individual phenolic compounds . The conversion from tyrosine to 4-HPPA is catalyzed by tyrosine aminotransferase . Furthermore, the compound might be involved in the antioxidative action, possibly inducing the expression of Nrf2 .
Pharmacokinetics
Related compounds like 4-hydroxyphenylacetic acid are known to be involved in various metabolic processes . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
It’s known that the inhibition of hppd has very different effects on plants and animals . In the context of plants, it might affect the process of photosynthesis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation
Safety and Hazards
Direcciones Futuras
The state of the art related to the production of Diphenolic Acid (DPA) from Levulinic Acid (LA) is critically discussed in a review, focusing on the development of new acid catalysts . The heterogeneous systems are considered with particular attention, considering the homogeneous ones as the benchmark .
Propiedades
IUPAC Name |
4-(4-hydroxyphenyl)-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-13-8-10(14(16)17)4-7-12(13)9-2-5-11(15)6-3-9/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMIGKDXUOPLPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688724 | |
| Record name | 4'-Hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)-3-methoxybenzoic acid | |
CAS RN |
1261901-65-8 | |
| Record name | 4'-Hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide](/img/structure/B3046556.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid](/img/structure/B3046557.png)

![1,4-Dioxaspiro[4.5]dec-7-ene, 8-(4-bromophenyl)-](/img/structure/B3046562.png)




![(8R)-2-Chloro-1,6,7,8-tetrahydro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B3046571.png)

![5-(Trifluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3046573.png)